Product packaging for 3-Isobutyl-1,3-dimethylindolin-2-one(Cat. No.:)

3-Isobutyl-1,3-dimethylindolin-2-one

Cat. No.: B13113149
M. Wt: 217.31 g/mol
InChI Key: WWXNMWKCPDSONB-UHFFFAOYSA-N
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Description

Historical Development and Synthetic Evolution of Indolinone Scaffolds

The development of synthetic routes to the indolinone scaffold has been a subject of extensive research, evolving from classical methods to more sophisticated and efficient modern techniques. Early syntheses often involved multi-step procedures with harsh reaction conditions. However, the quest for molecular diversity and efficiency has driven the evolution of more advanced synthetic strategies.

Modern synthetic approaches to construct the indolinone core and its derivatives are diverse and include:

Palladium-catalyzed reactions: These methods, such as intramolecular Heck coupling, have become powerful tools for the synthesis of 3,3-disubstituted oxindoles.

Microwave-assisted reactions: The use of microwave irradiation has been shown to accelerate reactions, such as the Cannizzaro and aldol (B89426) reactions of isatins, leading to the formation of 3,3-disubstituted oxindoles in high yields. nih.gov

Cascade reactions: One-pot cascade reactions have been developed for the efficient synthesis of complex indolinone derivatives from simple starting materials.

The synthesis of 3,3-disubstituted indolin-2-ones, the subclass to which 3-Isobutyl-1,3-dimethylindolin-2-one belongs, often involves the alkylation of a 3-monosubstituted precursor or the direct functionalization of the C3 position of the oxindole (B195798) ring. For instance, the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles has been investigated, though selective alkylation can be challenging. nih.gov

A plausible synthetic route to this compound would likely involve the sequential alkylation of a 1-methylindolin-2-one precursor. First, a methyl group would be introduced at the C3 position, followed by the introduction of the isobutyl group. Alternatively, a 1,3-dimethylindolin-2-one (B3050237) intermediate could be alkylated with an isobutyl halide.

Significance of the Indolinone Core in Advanced Organic Synthesis Research

The indolinone scaffold is of significant interest in advanced organic synthesis due to its rigid structure and the presence of multiple functionalization points. This allows for the creation of a wide array of complex molecules with diverse biological activities. 3-substituted indolin-2-ones, for example, have been designed and synthesized as a novel class of tyrosine kinase inhibitors. nih.govacs.org

The structure-activity relationship of these compounds has been extensively studied, revealing that modifications at the C3 position can lead to selective inhibition of different receptor tyrosine kinases. acs.org For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific against the VEGF (Flk-1) receptor tyrosine kinase activity. nih.gov Furthermore, the introduction of bulky groups on the phenyl ring at the C3 position of 3-(substituted benzylidenyl)indolin-2-ones has shown high selectivity toward EGF and Her-2 receptor tyrosine kinases. nih.gov

The indolinone core is also a key structural motif in a variety of natural products and pharmaceutical agents. nih.gov For example, 3,3-di(indolyl)indolin-2-ones have been identified as a new class of α-glucosidase inhibitors. nih.gov Additionally, certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory activity. mdpi.com

While no specific research is readily available for this compound, its structure as a 3,3-disubstituted oxindole places it within a class of compounds with significant therapeutic potential. The presence of the isobutyl and methyl groups at the C3 position would influence its steric and electronic properties, which in turn could dictate its biological activity.

Below is a table summarizing key aspects of the indolinone chemical class.

AspectDescription
Core Structure Bicyclic system with a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group.
Synthetic Methods Palladium-catalyzed reactions, microwave-assisted synthesis, cascade reactions, alkylation. nih.govresearchgate.net
Significance Key scaffold in medicinal chemistry, particularly for tyrosine kinase inhibitors. nih.govacs.org
Biological Activities Anticancer, anti-inflammatory, α-glucosidase inhibition. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B13113149 3-Isobutyl-1,3-dimethylindolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1,3-dimethyl-3-(2-methylpropyl)indol-2-one

InChI

InChI=1S/C14H19NO/c1-10(2)9-14(3)11-7-5-6-8-12(11)15(4)13(14)16/h5-8,10H,9H2,1-4H3

InChI Key

WWXNMWKCPDSONB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C2=CC=CC=C2N(C1=O)C)C

Origin of Product

United States

Synthetic Methodologies for 3 Isobutyl 1,3 Dimethylindolin 2 One

Rhenium-Catalyzed Alkylarylation Approach

A significant advancement in the synthesis of 3,3-disubstituted indolinones, including the 3-isobutyl-1,3-dimethylindolin-2-one framework, involves a rhenium-catalyzed alkylarylation of alkenes. This method utilizes hypervalent iodine(III) reagents (HIRs) as a source of alkyl radicals via decarboxylation, which then participate in a cascade reaction to form the desired indolinone structure.

Precursor Synthesis for Rhenium-Catalyzed Reactions

The successful execution of the rhenium-catalyzed alkylarylation hinges on the availability of two key precursors: N,N-disubstituted methacrylamides and hypervalent iodine(III) reagents.

The N,N-disubstituted methacrylamide (B166291) precursors are typically synthesized through the acylation of a corresponding secondary amine with methacryloyl chloride. For the specific synthesis of the precursor to this compound, which is N-methyl-N-phenylmethacrylamide, methacryloyl chloride is reacted with N-methylaniline. The general procedure involves the slow, dropwise addition of methacryloyl chloride to a solution of the aniline (B41778) derivative and a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washed with aqueous solutions of ammonium (B1175870) chloride and brine to remove the salt byproducts. The organic layer is then dried, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N,N-disubstituted methacrylamide.

Reactant 1Reactant 2BaseSolventProduct
N-methylanilineMethacryloyl chlorideTriethylamineDichloromethaneN-methyl-N-phenylmethacrylamide

This interactive table summarizes the synthesis of the methacrylamide precursor.

The hypervalent iodine(III) reagents, specifically of the type PhI(O₂CR)₂, serve as the alkylating agents in this synthetic approach. For the introduction of an isobutyl group, a hypervalent iodine(III) reagent derived from isovaleric acid is required. These reagents can be prepared from iodoarenes using sodium percarbonate as an effective oxidizing agent. An optimized procedure involves the slow, portionwise addition of sodium percarbonate to a stirred mixture of acetic anhydride, acetic acid, and dichloromethane. After a period of stirring, the iodoarene is added, and the reaction is heated. Following the reaction, the precipitated sodium acetate (B1210297) is filtered off, and the filtrate is evaporated. The crude product is then precipitated by the addition of cold aqueous acetic acid, filtered, washed, and dried. nih.gov

IodoareneOxidantSolvent SystemProduct
IodobenzeneSodium PercarbonateAc₂O/AcOH/CH₂Cl₂(Diacetoxyiodo)benzene

This interactive table outlines the preparation of a general hypervalent iodine(III) reagent.

Optimization of Reaction Parameters and Conditions

The efficiency of the rhenium-catalyzed alkylarylation is influenced by several factors, including the choice of catalyst, solvent, and temperature. A study on the synthesis of 3,3-disubstituted indolinones highlighted the following optimized conditions. researchgate.net

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Re₂(CO)₁₀ (5)MTBE10085
2[ReBr(CO)₅] (10)MTBE10078
3Re₂(CO)₁₀ (5)Dioxane10065
4Re₂(CO)₁₀ (5)Toluene10055
5Re₂(CO)₁₀ (5)MTBE8042
6Re₂(CO)₁₀ (2.5)MTBE10075

This interactive table presents data on the optimization of the rhenium-catalyzed alkylarylation reaction. MTBE = Methyl tert-butyl ether.

The data indicates that dirhenium decacarbonyl, Re₂(CO)₁₀, is a highly effective catalyst for this transformation. Methyl tert-butyl ether (MTBE) was found to be the optimal solvent, and a temperature of 100 °C provided the best yields. Lowering the catalyst loading slightly decreased the yield, while lower temperatures significantly reduced the reaction's efficiency.

General Procedures for Indolinone Access via Alkylarylation

The general experimental procedure for the rhenium-catalyzed synthesis of 3,3-disubstituted indolinones, which can be adapted for this compound, is as follows:

A flame-dried reaction vessel equipped with a magnetic stir bar is charged with Re₂(CO)₁₀, the N,N-disubstituted methacrylamide (e.g., N-methyl-N-phenylmethacrylamide), and the hypervalent iodine(III) reagent derived from isovaleric acid. A suitable solvent, such as MTBE, is then added under an inert atmosphere (e.g., nitrogen). The vessel is sealed, and the reaction mixture is stirred in a preheated oil bath at the optimized temperature (e.g., 100 °C) for a specified duration, typically 12 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to isolate the desired 3,3-disubstituted indolinone. researchgate.net

Alternative Synthetic Routes to the this compound Framework

While the rhenium-catalyzed method offers a modern approach, other synthetic strategies exist for the construction of the 3,3-disubstituted indolinone core.

One alternative involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides. organic-chemistry.org This method allows for a highly regioselective cyclization to form the oxindole (B195798) ring. The starting materials are readily available from the corresponding anilines and chloroacetyl chloride. organic-chemistry.org

Another approach is through a cascade radical addition/cyclization of arylacrylamides. For instance, an iron(II) chloride-promoted carbomethylation of arylacrylamides using di-tert-butyl peroxide as a radical initiator can lead to 3-ethyl-3-substituted indolin-2-ones. researchgate.net This type of radical-mediated cyclization could potentially be adapted for the synthesis of 3-isobutyl derivatives.

Furthermore, a metal-free synthesis of 2,2-disubstituted indolin-3-ones has been reported, which could be considered an alternative for constructing related quaternary centers. researchgate.net This method involves a cross-coupling reaction that allows for the facile synthesis of a series of 2,2-disubstituted indolin-3-ones. researchgate.net

Discussion of Related Indolinone Synthetic Strategies

The introduction of alkyl groups at the C3 position of the indolinone ring is a key transformation for creating a quaternary carbon center. Several strategic approaches have been developed to achieve this, which can be adapted for the synthesis of this compound.

Direct Alkylation of Indolinone Enolates:

A primary and straightforward method for the synthesis of 3,3-disubstituted indolin-2-ones is the sequential alkylation of the corresponding indolinone precursor. In the context of this compound, the synthesis would likely commence from 1,3-dimethylindolin-2-one (B3050237). This substrate can be deprotonated at the C3 position using a suitable base, such as lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi), to form a nucleophilic enolate. mdpi.com This enolate can then react with an isobutyl electrophile, for instance, isobutyl bromide or isobutyl iodide, in an S_N2 reaction to furnish the target compound.

A significant challenge in this approach is controlling the selectivity of the alkylation. For N-unprotected oxindoles, competition between N-alkylation and C-alkylation can occur. However, the use of a pre-existing N-methylated substrate like 1,3-dimethylindolin-2-one circumvents this issue. Another challenge is the potential for dialkylation at the C3 position, although this is less of a concern when starting from a C3-monosubstituted precursor. acs.org The choice of base and reaction conditions is crucial for achieving high regioselectivity and yield. mdpi.com

Catalyst-Mediated Direct C3 Alkylation:

Modern synthetic methods have introduced catalyst-driven approaches to overcome the limitations of traditional base-mediated alkylations. These methods often offer improved selectivity and milder reaction conditions.

Boron-Catalyzed Alkylation: A notable development is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the direct C3 alkylation of oxindoles. nih.govacs.org This method utilizes amine-based alkylating agents and proceeds via the heterolytic cleavage of α-nitrogen C–H bonds. cardiff.ac.uk A key advantage of this approach is its high chemoselectivity, which avoids common side reactions like dialkylation. acs.orgcardiff.ac.uk For the synthesis of the target molecule, this strategy could potentially involve the reaction of 1,3-dimethylindolin-2-one with a suitable isobutyl-containing amine in the presence of the borane (B79455) catalyst.

Nickel-Catalyzed Alkylation: Nickel catalysis has also emerged as a powerful tool for the C3 alkylation of oxindoles. These methods can utilize alcohols as alkylating agents through a hydrogen-borrowing mechanism. acs.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the oxindole, followed by reduction of the resulting intermediate. researchgate.net This approach is atom-economical and employs more environmentally benign alkylating agents than traditional alkyl halides. acs.org

Radical-Based Synthetic Routes:

Visible-light-mediated radical reactions represent a contemporary strategy for the synthesis of 3,3-disubstituted oxindoles. These methods can construct two C-C bonds in a single step under mild conditions. nih.gov One such approach involves the diarylation of N-arylacrylamides with aryl diazonium salts. nih.gov Another innovative method is the polar-radical crossover of ketene-derived amide enolates, which allows for the efficient preparation of sterically hindered 3,3-disubstituted oxindoles without the need for transition metals. nih.govrsc.org These advanced strategies could potentially be adapted to create the 3-isobutyl-3-methyl substitution pattern on the indolinone core.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route for this compound depends on factors such as desired yield, selectivity, substrate availability, and reaction conditions. A comparative analysis of the aforementioned strategies, based on reported results for similar compounds, can guide this selection.

Efficiency and Yield:

Direct alkylation via enolate formation is a well-established method, but yields can be variable and are highly dependent on the optimization of reaction conditions, including the choice of base, solvent, and temperature. Catalyst-free methods involving the reaction of oxindoles with alcohols in the presence of a base like potassium hydroxide (B78521) (KOH) have reported yields ranging from 29-93% for various 3-alkyl-3-hydroxyoxindoles. organic-chemistry.org

Catalytic methods often provide higher efficiency and yields under milder conditions. For instance, the B(C₆F₅)₃-catalyzed direct methylation of 1-methylindole, a related transformation, was achieved in a high isolated yield of 75%. nih.gov Nickel-catalyzed alkylation of 2-oxindoles with secondary alcohols has also been shown to produce products in good to excellent yields. acs.org Similarly, nickel-catalyzed allylation of N-methyl-2-oxindole resulted in a bisallylated product with a moderate yield of 51%, while the allylation of 3-methyl-N-phenyl-2-oxindole gave a 98% yield of the mono-allylated product, indicating high efficiency for C3-monosubstituted precursors. rsc.org

Selectivity:

Selectivity is a critical parameter, particularly in controlling C- versus N-alkylation and mono- versus dialkylation. For the synthesis of this compound from 1,3-dimethylindolin-2-one, N-alkylation is not a concern. However, traditional base-mediated alkylation of unsubstituted oxindoles can lead to mixtures of products. acs.org

The B(C₆F₅)₃-catalyzed approach demonstrates exceptional chemoselectivity, effectively preventing the dialkylation of oxindoles, which is a common issue with traditional methods using alkyl halides. acs.orgcardiff.ac.uk This makes it a highly attractive strategy for achieving selective monoalkylation at the C3 position. Nickel-catalyzed systems also show high selectivity for C3 alkylation, with challenges such as C- vs N-alkylation being controllable. acs.org Phase-transfer catalysis has also been employed for enantioselective alkylations of N-protected oxindoles under base-free conditions, offering high levels of control. nih.gov

The following tables provide a comparative overview of yields for related 3,3-disubstituted indolin-2-one syntheses, illustrating the potential efficiencies of different methodologies.

Table 1: Comparison of Yields in Nickel-Catalyzed C3-Alkylation of N-Substituted Oxindoles rsc.org
SubstrateAlkylation ProductYield (%)
N-Phenyl-2-oxindoleC,C-bisallylated derivative82
N-Methyl-2-oxindoleC,C-bisallylated derivative51
3-Methyl-N-phenyl-2-oxindoleC-allylated derivative98
3-Methyl-2-oxindoleC-allylated derivative85
Table 2: Yields for B(C₆F₅)₃-Catalyzed C3-Methylation of Indole (B1671886) Derivatives nih.gov
SubstrateAlkylation ProductYield (%)
1,2-Dimethylindole1,2,3-TrimethylindoleQuantitative
1-Methylindole1,3-Dimethylindole75
N-Methyl-oxindole1,3-Dimethyl-oxindole85

Mechanistic Elucidation of Indolinone Formation Reactions

Proposed Catalytic Cycles in Transition Metal-Mediated Indolinone Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of indolinones, offering mild reaction conditions and high efficiency. researchgate.net Various metals, including palladium, copper, rhodium, and cobalt, have been successfully employed, each exhibiting unique catalytic cycles. mdpi.comresearchgate.net

A common strategy involves the palladium-catalyzed intramolecular cyclization of N-aryl amides. The catalytic cycle typically commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II)-aryl complex. Subsequent coordination of the amide followed by intramolecular amination leads to a palladacycle intermediate. Reductive elimination from this intermediate furnishes the indolinone product and regenerates the active Pd(0) catalyst, thus completing the cycle.

Copper-catalyzed reactions often proceed via a different mechanism. For instance, in the synthesis of 3-arylsulfonyl-2-trifluoromethyl-1H-indoles, it is proposed that Cu(I) is the true catalytic species, existing in equilibrium with Cu(II). mdpi.com The mechanism is thought to involve the deprotonation of an enamino function, with the copper catalyst facilitating the subsequent carbanion attack on the aryl moiety. mdpi.com

Cobalt-catalyzed syntheses, such as the cross-dehydrogenative coupling of ortho-alkenylanilines, also present distinct mechanistic pathways. mdpi.com These reactions can proceed through a C-H activation mechanism, where the cobalt catalyst facilitates the formation of a key intermediate that undergoes cyclization to the indoline (B122111) core. mdpi.com

The following table summarizes the key features of different transition metal catalysts in indolinone synthesis.

Catalyst SystemKey Mechanistic StepsSubstrate ScopeReference
Palladium(0)/LigandOxidative addition, intramolecular amination, reductive eliminationN-aryl amides from aryl halides mdpi.com
Copper(I)/BaseDeprotonation, copper-facilitated carbanion attack, hydride transferTrifluoromethylimino-β-sulfonylaryl intermediates mdpi.com
Cobalt(III)/OxidantC-H activation, intramolecular cyclizationOrtho-alkenylanilines mdpi.com
Rhodium(III)C-H activation, annulationN-arylhydrazines and alkynes mdpi.com

Identification of Key Intermediates and Rate-Determining Steps

The elucidation of reaction mechanisms hinges on the identification of key intermediates and the determination of the rate-limiting step. In many transition metal-catalyzed indolinone syntheses, the oxidative addition or the C-H activation step is often considered rate-determining. youtube.com For instance, in certain palladium-catalyzed cyclizations, the formation of the 2-substituted indole (B1671886) is regarded as the key intermediate and its formation is the rate-determining step. mdpi.com

In non-catalytic, acid-catalyzed reactions, such as the formation of trisindolines from isatin (B1672199) and indole, a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is a key intermediate. nih.gov The reaction proceeds through the activation of the C-3 carbonyl of isatin, followed by nucleophilic attack by indole. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable in mapping the energy profiles of these reactions, allowing for the theoretical identification of transition states and intermediates. mdpi.com These studies can help to corroborate experimentally proposed mechanisms and provide deeper insights into the factors controlling reaction rates and selectivity.

The table below outlines some identified key intermediates in various indolinone formation reactions.

Reaction TypeKey IntermediateMethod of IdentificationReference
Palladium-catalyzed cyclizationPalladacycleMechanistic studies mdpi.com
Acid-catalyzed condensation3-hydroxy-3-indolyl-2-indoloneIsolation and characterization nih.gov
Cobalt-catalyzed C-H activationCobaltacycleSpectroscopic and computational studies mdpi.com

Regioselective and Stereoselective Control in Indolinone Cyclization

The control of regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex indolinones, particularly those with multiple stereocenters. The substitution pattern on the aromatic ring and the nature of the cyclizing group can significantly influence the regiochemical outcome of the cyclization. nih.govbeilstein-journals.org For instance, in the intramolecular Friedel-Crafts acylation to form cyclopenta[e]indol-6-ones, the cyclization occurs preferentially at the C5 position of the indole ring. nih.gov The use of electron-withdrawing protecting groups on the indole nitrogen can favor the formation of 4,5-fused indoles by reducing the nucleophilicity of the C3 position. beilstein-journals.org

In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity in the formation of chiral indolinones. For example, iridium-catalyzed asymmetric [4+3] cycloadditions of 4-indolyl allylic alcohols with α-imino esters can afford azepino[3,4,5-cd]indoles with high diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome is often dictated by the geometry of the transition state, which is influenced by the steric and electronic properties of the catalyst, ligand, and substrates.

1,3-dipolar cycloaddition reactions have also been utilized for the diastereoselective synthesis of spirooxindoles. mdpi.com The regioselectivity of these reactions can be controlled by the nature of the dipolarophile. mdpi.com

The following table provides examples of methods for achieving regioselective and stereoselective control in indolinone synthesis.

MethodType of ControlKey FactorsExampleReference
Intramolecular Friedel-Crafts AcylationRegioselectiveElectronic properties of substituentsFormation of cyclopenta[e]indol-6-ones nih.gov
Iridium-catalyzed Asymmetric CycloadditionStereoselectiveChiral ligandsSynthesis of azepino[3,4,5-cd]indoles nih.gov
1,3-Dipolar CycloadditionRegio- and StereoselectiveChoice of dipolarophileSynthesis of spiropyrrolidinyl spirooxindoles mdpi.com

Advanced Spectroscopic and Structural Characterization of 3 Isobutyl 1,3 Dimethylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a compound like 3-Isobutyl-1,3-dimethylindolin-2-one, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the isobutyl group, the two methyl groups attached to the indolinone core, and the aromatic protons of the benzene (B151609) ring. The chemical shifts, integration values, and coupling patterns of these signals would allow for the precise assignment of each proton. For instance, the isobutyl group would likely exhibit a doublet for the two terminal methyl groups, a multiplet for the methine proton, and another multiplet for the methylene (B1212753) protons. The N-methyl and C3-methyl groups would each appear as singlets.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion of this compound, which would in turn confirm its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic losses can be identified. For this compound, expected fragmentation pathways could involve the loss of the isobutyl group, the methyl groups, or cleavage of the indolinone ring. This fragmentation data provides valuable structural information that corroborates the NMR assignments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aliphatic and aromatic moieties, and C-N stretching vibrations.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. Aromatic ring vibrations and C-C backbone stretches would be readily observable. Together, the IR and Raman spectra would provide a comprehensive fingerprint of the functional groups present in the molecule.

X-ray Single-Crystal Diffraction for Definitive Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then measured. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule's electron density can be constructed, revealing the precise location of each atom. This method provides unambiguous information about bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide the definitive proof of its molecular structure. It would confirm the connectivity of all atoms and reveal the specific conformation adopted by the isobutyl group relative to the indolinone ring system. Furthermore, since the C3 position is a stereocenter, X-ray crystallography would unambiguously determine the stereochemistry of the molecule if a single enantiomer were crystallized. The resulting crystal structure would also provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state.

Chemical Modification and Derivatization of the 3 Isobutyl 1,3 Dimethylindolin 2 One Core

Strategies for Functional Group Introduction and Transformation

The introduction and transformation of functional groups on the indolin-2-one core are pivotal for developing new derivatives with tailored properties. Key strategies include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indolinone core is susceptible to electrophilic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can introduce a variety of substituents, thereby altering the electronic properties of the molecule. For instance, the introduction of a fluorine atom can enhance metabolic stability and improve pharmacodynamic effects. nih.gov

N-Alkylation and Acylation: The nitrogen atom at the 1-position can be readily alkylated or acylated to introduce a diverse range of substituents. This modification can influence the molecule's lipophilicity and steric profile.

C3-Position Functionalization: The carbon at the 3-position, adjacent to the carbonyl group, is a key site for modification. Enolate chemistry can be employed to introduce various alkyl, aryl, or other functional groups. The presence of substituents at this position can create a stereocenter, leading to the formation of chiral derivatives.

Condensation Reactions: The active methylene (B1212753) group at the C3 position can participate in condensation reactions with aldehydes and ketones to form 3-ylideneoxindole derivatives. This approach is a common strategy for synthesizing a wide array of functionalized indolinones.

Synthesis of Structural Analogs and Substituted Indolinones (e.g., 5-fluoro-3-isobutyl-1,3-dimethylindolin-2-one)

The synthesis of structural analogs of 3-isobutyl-1,3-dimethylindolin-2-one allows for a systematic investigation of how specific structural changes affect the compound's properties. A notable example is the synthesis of 5-fluoro-3-isobutyl-1,3-dimethylindolin-2-one.

The introduction of a fluorine atom at the 5-position of the indolinone ring is a common strategy in medicinal chemistry. nih.gov Fluorine's high electronegativity and small size can significantly alter the electronic properties and metabolic stability of a molecule without causing major steric hindrance.

The synthesis of 5-fluoro-2-oxindole derivatives often begins with a 5-fluoro-2-oxindole precursor. nih.gov This precursor can then undergo condensation with substituted aromatic aldehydes to yield a variety of 3-substituted derivatives. nih.gov For the synthesis of 5-fluoro-3-isobutyl-1,3-dimethylindolin-2-one, a multi-step synthesis would likely be employed, starting with a fluorinated aniline (B41778) derivative.

Starting Material Reagents and Conditions Product Reference
5-fluoro-2-oxindoleSubstituted aromatic aldehydes, KOH(Z)-5-Fluoro-3-(substituted-benzylidene)indolin-2-ones nih.gov
Isatins, 1,3-indandione, N,N-dimethylanilineLiClO4, ethanol2-(3-(4-(dimethylamino)phenyl)-2-oxoindolin-3-yl)-1H-indene-1,3(2H)-diones nih.gov

This table presents examples of synthetic routes to substituted indolinones and is for illustrative purposes. The synthesis of 5-fluoro-3-isobutyl-1,3-dimethylindolin-2-one would require a specific multi-step pathway.

Exploration of Structure-Reactivity Relationships within Indolinone Derivatives

The systematic modification of the this compound core allows for the exploration of structure-reactivity relationships. By altering substituents at various positions, researchers can gain insights into how different functional groups influence the molecule's chemical behavior.

Key aspects of structure-reactivity relationships in indolinone derivatives include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact the reactivity of the entire molecule. For example, electron-withdrawing groups can increase the acidity of the N-H proton and influence the nucleophilicity of the enolate formed at the C3 position.

Steric Effects: The size and conformation of substituents, particularly at the C3 and N1 positions, can influence the accessibility of reactive sites and the stereochemical outcome of reactions.

By correlating structural modifications with observed changes in reactivity, a deeper understanding of the chemical nature of the indolinone scaffold can be achieved. This knowledge is crucial for the rational design of new derivatives with specific and predictable chemical properties.

Computational Chemistry and Theoretical Studies of Indolinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For an indolinone system like 3-Isobutyl-1,3-dimethylindolin-2-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its ground-state geometry and electronic properties. irjweb.comresearchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govscirp.org For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the nitrogen atom of the indolinone core, while the LUMO is concentrated on the carbonyl group and the adjacent aromatic system, indicating these as likely sites for nucleophilic and electrophilic attack, respectively.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov In the MEP of this indolinone derivative, negative potential (color-coded red) is concentrated around the carbonyl oxygen atom, identifying it as a prime site for electrophilic and hydrogen-bonding interactions. Regions of positive potential (blue) are typically found around the hydrogen atoms. nih.gov Furthermore, Mulliken charge analysis provides quantitative values for the partial charges on each atom, offering deeper insights into the electronic distribution. scirp.org

Interactive Table 1: Calculated Electronic Properties of this compound Note: These are representative values based on DFT calculations for similar heterocyclic systems.

PropertyCalculated ValueSignificance
HOMO Energy-6.45 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.75 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.70 eVIndicates chemical reactivity and kinetic stability. irjweb.com
Dipole Moment3.20 DMeasures the overall polarity of the molecule.
Most Negative Atom (MEP)Carbonyl OxygenLikely site for electrophilic attack and hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT provides a static picture of the molecule's most stable state, this compound is a flexible molecule. The isobutyl group attached at the C3 position can rotate, leading to various spatial arrangements or conformers. Molecular Dynamics (MD) simulations are the ideal tool for exploring this conformational landscape and understanding the molecule's dynamic behavior over time. nih.govmdpi.com

An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. nih.gov The simulation for this compound would typically be performed in a solvent box (e.g., water or an organic solvent) to mimic realistic conditions. The process involves an initial energy minimization, followed by gradual heating and equilibration, and finally, a production run where data is collected over nanoseconds or longer. mdpi.com

Analysis of the MD trajectory reveals the preferred conformations of the flexible isobutyl side chain relative to the rigid indolinone scaffold. oregonstate.edunih.govnih.gov By plotting the potential energy as a function of key dihedral angles (e.g., the angles defining the orientation of the isobutyl group), researchers can identify low-energy, stable conformers and the energy barriers separating them. nih.gov This information is vital, as the biological activity or material properties of a molecule can be highly dependent on its accessible conformations. The simulation also provides insights into the flexibility of the five-membered ring of the indolinone core.

Interactive Table 2: Key Dihedral Angles for Hypothetical Stable Conformers of this compound Note: Dihedral angles define the rotation around the bond connecting the isobutyl group to the indolinone ring. Values are hypothetical examples.

ConformerDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Population (%)
A (Anti)180-65
B (Gauche+)60-17
C (Gauche-)-60-17
D (Eclipsed)0-<1 (High Energy)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. wikipedia.org For the synthesis or functionalization of indolinone derivatives, theoretical modeling can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state (TS). libretexts.orgnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. wikipedia.org

For example, a common reaction involving the indolinone core is N-alkylation or C3-substitution. researchgate.netmdpi.com Using DFT, chemists can model the step-by-step process of such a reaction. This involves locating the geometries of the reactants, products, any intermediates, and the transition states connecting them on the potential energy surface. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. libretexts.org By comparing the activation energies of different possible pathways, researchers can predict which reaction is more likely to occur and under what conditions. This predictive power is invaluable for optimizing synthetic routes and designing new reactions. researchgate.netrsc.org

Interactive Table 3: Hypothetical Reaction Pathway Energetics for N-Methylation of an Indolinone Precursor Note: Values are illustrative for a typical SN2 reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsIndolinone Anion + Methyl Iodide0.0
Transition State (TS)N---CH3---I bond formation/breaking+18.5 (Activation Energy)
ProductsN-Methylated Indolinone + Iodide-12.0

Broader Academic Applications and Methodological Advancements in Indolinone Chemistry

Development of Novel Reagents and Catalysts for Indolinone Synthesis

The synthesis of indolinones, particularly those with stereocenters or quaternary carbons such as the C3-position in 3-isobutyl-1,3-dimethylindolin-2-one, heavily relies on the development of sophisticated reagents and catalysts. The quest for higher yields, enantioselectivity, and substrate scope has driven significant innovation in this area.

Transition metal catalysis remains a cornerstone of modern indolinone synthesis. Palladium-catalyzed reactions, for instance, are widely used for the construction of the oxindole (B195798) core via intramolecular C-H arylation of α-chloroacetanilides or amide α-arylation. organic-chemistry.orgmdpi.com These methods offer high functional group tolerance and have been refined to proceed under milder conditions. mdpi.com For the synthesis of 3,3-disubstituted oxindoles, transition metal-catalyzed coupling reactions provide efficient pathways for forming carbon-carbon bonds at the C3 position. nih.gov Ruthenium, rhodium, and copper catalysts have also been employed in various C-H functionalization and cyclization strategies to access diverse indolinone structures. nih.govresearchgate.net The choice of ligand is often crucial in these catalytic systems to control regioselectivity and enantioselectivity.

In addition to transition metals, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indolinones. Chiral phosphoric acids, cinchona alkaloid derivatives, and N-heterocyclic carbenes (NHCs) have been successfully utilized to catalyze enantioselective additions to isatins and related precursors, enabling the construction of chiral C3-substituted oxindoles. researchgate.netacs.orgecnu.edu.cn These catalysts operate through various activation modes, including hydrogen bonding and enamine/iminium ion formation, offering a complementary approach to metal-based catalysis. ecnu.edu.cn The development of bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site, has been particularly effective in controlling the stereochemistry of reactions involving unprotected 3-substituted oxindoles. acs.org

Furthermore, the use of nanoparticle metal catalysts is gaining traction due to their high catalytic activity, large surface area, and potential for recyclability. nih.gov For instance, palladium nanoparticles have been shown to be effective for the multi-component synthesis of di(indolyl)indolin-2-ones. nih.gov Lewis acid catalysis has also proven effective for the C3-alkylation of indoles to generate 3,3'-disubstituted indolenines, which are key intermediates for indolinone synthesis. nih.gov

The table below summarizes some of the novel catalytic systems employed in indolinone synthesis.

Catalyst TypeExample CatalystApplication in Indolinone SynthesisReference
Transition Metal Palladium(II) Acetate (B1210297) with N-heterocyclic carbene ligandsIntramolecular α-arylation of amides organic-chemistry.org
Ruthenium(II) complexesOxidative C-H coupling for isoindolinone synthesis nih.gov
Copper(I) IodideAlkyne-azide cycloaddition for desymmetrization of diynes acs.org
Organocatalyst Chiral Phosphoric AcidEnantioselective Mannich-type reaction with difluoroenoxysilanes researchgate.net
Cinchona-alkaloid-derived phosphoramideMichael addition of unprotected 3-substituted oxindoles acs.org
N-Heterocyclic Carbene (NHC)Enantioselective assembly of spirooxindoles ecnu.edu.cn
Nanoparticle Palladium NanoparticlesMulti-component synthesis of di(indolyl)indolin-2-ones nih.gov
Lewis Acid Trimethylsilyl trifluoromethanesulfonate (TMSOTf)C3-alkylation of 2,3-disubstituted indoles nih.gov

Integration of Flow Chemistry and Automation in Indolinone Production

The translation of synthetic methodologies from the laboratory to larger-scale production necessitates improvements in efficiency, safety, and reproducibility. Flow chemistry and automation have emerged as transformative technologies in this regard, offering precise control over reaction parameters and enabling the synthesis of complex molecules in a continuous fashion. nih.gov

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers several advantages for indolinone synthesis. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures than in traditional batch reactors. uc.pt This can lead to significantly reduced reaction times, from hours to minutes, and improved product yields. mdpi.com For example, the Fischer indole (B1671886) synthesis, a classical method for preparing the indole core, has been successfully adapted to flow conditions, demonstrating enhanced productivity. mdpi.comuc.pt The synthesis of indoline (B122111) derivatives, precursors to indolinones, has also been improved using flow chemistry, avoiding the need for common reducing agents through heterogeneous catalytic hydrogenation. epa.gov

Automation, often coupled with miniaturization, is another key advancement impacting indolinone synthesis. Automated platforms utilizing technologies like acoustic droplet ejection (ADE) enable high-throughput screening of reaction conditions on a nanomole scale. nih.govnih.gov This allows for the rapid optimization of catalysts, reagents, and reaction parameters, accelerating the discovery of novel synthetic routes. nih.gov The ability to perform a large number of experiments in parallel provides a wealth of data that can be used to understand reaction mechanisms and predict the compatibility of different functional groups. nih.gov The scalability of these automated methods has been demonstrated, with successful translation from nanoscale screening to preparative millimole-scale synthesis. nih.gov

The table below highlights the key advantages of integrating flow chemistry and automation in the synthesis of indolinones.

TechnologyKey AdvantagesRelevance to Indolinone SynthesisReference
Flow Chemistry Enhanced heat and mass transferFaster reaction times, higher yields, improved safety mdpi.comuc.pt
Precise control over reaction parametersImproved reproducibility and product quality nih.gov
Facile scalabilitySeamless transition from laboratory to production scale uc.pt
Integration of multiple stepsTelescoped synthesis without intermediate isolation uc.pt
Automation High-throughput screeningRapid optimization of reaction conditions nih.govnih.gov
Miniaturization (nanomole scale)Reduced consumption of reagents and solvents, less waste nih.gov
Data-rich experimentationDeeper understanding of reaction scope and limitations nih.gov

Exploration of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For indolinone synthesis, this has led to the development of methodologies that minimize waste, reduce the use of hazardous substances, and employ renewable resources.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water has been successfully used as a solvent for the synthesis of 3,3-di(indolyl)indolin-2-ones, catalyzed by vanadyl sulfate, offering a high-yielding and green protocol. nih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been employed as both the catalyst and solvent for the synthesis of spirooxindoles, providing advantages such as operational simplicity, short reaction times, and biodegradability. nih.gov Glycerol, a bio-renewable and non-toxic solvent, has been used in combination with iron(III) chloride for the sustainable synthesis of indole-containing oxindoles. mdpi.com

The development of metal-free catalytic systems is another important aspect of sustainable synthesis. For example, a metal-free oxidation of oxindoles to isatins has been achieved using molecular oxygen with tert-butyl nitrite as an additive, avoiding the use of toxic metal catalysts. organic-chemistry.org Organocatalytic approaches, as discussed earlier, also contribute to greener synthesis by replacing potentially toxic heavy metals. ecnu.edu.cn

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials, are inherently atom-economical. The Ugi four-component reaction, for instance, has been utilized in a two-step sequence to produce C2-functionalized indoles under mild and benign conditions using ethanol as a solvent and without the need for a metal catalyst. rug.nl

Furthermore, the use of alternative energy sources such as microwave irradiation and mechanochemistry (ball milling) can lead to more sustainable processes. eurekaselect.comunigoa.ac.in Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Mechanochemistry allows for solvent-free reactions, reducing waste and simplifying work-up procedures. unigoa.ac.in The valorization of renewable resources, such as lignin, to produce starting materials for indole synthesis is also a promising avenue for developing more sustainable synthetic routes. nih.govrsc.org

The table below provides an overview of various green chemistry approaches applied to indolinone synthesis.

Green Chemistry ApproachExample ApplicationSustainability BenefitsReference
Benign Solvents WaterNon-toxic, readily available, safe nih.gov
Deep Eutectic Solvents (DES)Biodegradable, recyclable, acts as both solvent and catalyst nih.gov
GlycerolBio-renewable, non-toxic, recyclable catalytic system mdpi.com
Catalysis Metal-free oxidationAvoids toxic heavy metals organic-chemistry.org
OrganocatalysisMetal-free, often biodegradable catalysts ecnu.edu.cn
Recyclable catalysts (e.g., VOSO₄)Reduces catalyst waste nih.gov
Atom Economy Multi-component reactions (Ugi)High atom efficiency, reduced waste rug.nl
1,6-Conjugate additionAtom-economical C-C bond formation mdpi.com
Alternative Energy Microwave irradiationReduced reaction times and energy consumption eurekaselect.commdpi.com
Mechanochemistry (Ball Milling)Solvent-free conditions, reduced waste unigoa.ac.in
Renewable Feedstocks Lignin-derived platform chemicalsReduces reliance on fossil fuels nih.govrsc.org

Future Perspectives in Indolinone Research

Unexplored Synthetic Avenues for Complex Indolinone Scaffolds

Information regarding synthetic avenues is entirely dependent on previously established methods for the target compound or closely related analogues. Without any published synthesis of 3-Isobutyl-1,3-dimethylindolin-2-one, any discussion of unexplored avenues would be purely speculative and fall outside the scope of existing scientific knowledge for this specific molecule.

Advanced Characterization Techniques for Challenging Indolinone Structures

Characterization data, such as NMR, IR, mass spectrometry, and crystallography, are fundamental to understanding the structure and properties of a chemical compound. As no such data has been published for this compound, a discussion of advanced characterization techniques for this specific structure is not feasible.

Interdisciplinary Research Directions in Organic and Materials Chemistry

Exploring the potential of a compound in interdisciplinary fields like materials chemistry requires a foundational understanding of its chemical and physical properties. The lack of any research into this compound means that any discussion of its potential applications in organic and materials chemistry would be without a scientific basis.

Q & A

Q. What are the established synthetic routes for 3-Isobutyl-1,3-dimethylindolin-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves intramolecular cyclization or radical arylation. For example, visible-light-mediated radical arylation (e.g., trichloroethyl derivatives) achieves moderate yields (64%) under optimized conditions (CHCl₃, 25°C, 12h) . Key factors include solvent polarity, temperature, and catalyst choice. A comparative table of methods is provided below:

MethodConditionsYieldKey Reference
Radical arylationCHCl₃, 25°C, visible light64%
Intramolecular cyclizationEtOH, reflux, 24h55-60%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (¹H NMR) and X-ray crystallography are pivotal. For example, ¹H NMR of analogous compounds reveals distinct peaks for methyl groups (δ 1.44–3.19 ppm) and aromatic protons (δ 6.54–6.63 ppm) . Single-crystal X-ray diffraction (90 K) resolves stereochemistry and hydrogen bonding (mean C–C bond length: 0.002 Å, R factor <0.05) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying oxidative conditions?

Methodological Answer: Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms). Use isotopic labeling (e.g., ¹³C tracing) and kinetic profiling to identify intermediates. For instance, trichloroethyl derivatives exhibit radical trapping under visible light, confirmed by Electron Paramagnetic Resonance (EPR) . Surface adsorption studies (via microspectroscopic imaging) further clarify stability under oxidative environments .

Q. What experimental strategies validate the stability of this compound in heterogeneous systems (e.g., indoor surface interactions)?

Methodological Answer: Employ accelerated aging tests (elevated temperature/humidity) paired with High-Resolution Mass Spectrometry (HRMS) to track degradation. Surface reactivity can be quantified using quartz crystal microbalance (QCM) measurements, as demonstrated in indoor surface chemistry studies . Data triangulation (e.g., combining spectroscopic, chromatographic, and computational data) enhances reliability .

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer: Discrepancies often stem from solvent effects or crystallographic variations. Standardize protocols (e.g., DMSO-d₆ for NMR, 90 K for X-ray) and cross-validate with computational models (DFT calculations). For example, PubChem data for structurally similar compounds highlights solvent-dependent chemical shifts (±0.1 ppm) .

Data Contradiction and Validation

Q. What statistical and methodological frameworks are recommended for reconciling conflicting bioactivity data?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., substituent effects). Triangulate findings via dual-method validation (e.g., in vitro assays + molecular docking). For instance, inconsistent bioactivity in indolin-2-one derivatives was resolved by correlating steric parameters (Taft constants) with assay outcomes .

Tables for Key Findings

Q. Table 1: Comparative Synthetic Yields

DerivativeMethodYieldReference
3-(Trichloroethyl)-analogueRadical arylation64%
4-Hydroxy-analogueCyclization55%

Q. Table 2: ¹H NMR Data for Core Structure

Proton EnvironmentChemical Shift (δ, ppm)Reference
Aromatic H6.54–6.63
Methyl (N-bound)3.19
Isobutyl CH₃1.44

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.